![molecular formula C15H16O3 B2796911 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 670245-24-6](/img/structure/B2796911.png)
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
“3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C15H16O3 . It has a molecular weight of 244.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16O3/c1-8-3-4-11-12(7-8)10-5-6-13(16)9(2)14(10)18-15(11)17/h5-6,8,16H,3-4,7H2,1-2H3 . This indicates the presence of two methyl groups (CH3), a hydroxy group (OH), and a benzo[c]chromen-6-one group in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.29 . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Phosphodiesterase II Inhibitors
This compound has been evaluated as a potential Phosphodiesterase II (PDE2) inhibitor . PDE2 inhibitors have been studied for their potential therapeutic effects in various neurological disorders, including Alzheimer’s disease and Parkinson’s disease .
Neurodegenerative Diseases
The compound is a derivative of ellagic acid (EA), which has shown great therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) . This is due to its neuroprotective effects and ability to delay neurodegeneration .
Antioxidant Activity
Ellagic acid (EA), from which this compound is derived, has been recognized for its wide range of pharmacological activities, including antioxidation . Therefore, it’s plausible that this compound may also possess antioxidant properties.
Antitumor Activity
Ellagic acid (EA) has been studied for its antitumor activity . As a derivative of EA, this compound could potentially exhibit similar antitumor properties.
Anti-inflammatory Activity
Ellagic acid (EA) is known for its anti-inflammatory properties . Given that this compound is a derivative of EA, it may also have anti-inflammatory effects.
Antiviral Activity
Ellagic acid (EA) has demonstrated antiviral activity . As a derivative of EA, this compound could potentially exhibit similar antiviral properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for intracellular signaling.
Mode of Action
This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP in the cell, enhancing the signaling pathways that these cyclic nucleotides are involved in.
properties
IUPAC Name |
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-3-4-11-12(7-8)10-5-6-13(16)9(2)14(10)18-15(11)17/h5-6,8,16H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVCMCBRRHXKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C(=C(C=C3)O)C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
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